molecular formula C21H14FN3O B2654757 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide CAS No. 866155-25-1

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Cat. No. B2654757
CAS RN: 866155-25-1
M. Wt: 343.361
InChI Key: MYESLFCLAFQWQU-UHFFFAOYSA-N
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Description

“4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” is a compound with the molecular formula C21H14FN3O . It is a derivative of quinazoline, a class of organic compounds that have been studied for their potential anti-angiogenesis activities .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel N-(2-(quinazolin-2-yl)phenyl)benzamide (SZ) derivatives . The introduction of an aryl group with a basic amide side chain on the 4’ position linked to the amide of the C-2 substituted quinazoline scaffold has been found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” consists of a quinazoline core with a phenyl group and a fluorobenzamide group attached . The molecular weight of the compound is 343.35 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” are not detailed in the available literature, quinazoline derivatives in general have been studied for their reactivity. For instance, they have been found to display cytotoxicity against tumor cells .

Scientific Research Applications

Anti-Angiogenesis Activities

The compound has been found to have potent anti-angiogenesis activities . Angiogenesis is the process of new blood vessel formation from pre-existing vasculature, which is involved in many physiological processes such as wound healing, menstrual cycle, pregnancy, and organ development . The compound’s derivatives have shown a remarkable inhibitive effect against the migration and adhesion of HUVECs (Human Umbilical Vein Endothelial Cells), demonstrating significant in vivo anti-angiogenesis activities in the chick embryo chorioallantoic membrane (CAM) assay .

Anti-Tumor Properties

The compound has been used in the development of pharmaceuticals targeting angiogenesis in tumors, which is a promising strategy for cancer therapy . Aberrant angiogenesis can lead to the formation of abnormal vessels around the tumor, an essential prerequisite for tumor cell proliferation, invasion, and metastasis .

Synthesis of Drug Candidates

The compound is a crucial building block in the synthesis of many drug candidates . A continuous flow microreactor system was developed to synthesize the compound and determine intrinsic reaction kinetics parameters .

Kinetics Study in Microflow System

The compound has been used in the study of reaction kinetics in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Optimization of Reaction Conditions

The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Fungicidal Activities

Although not directly related to “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide”, similar compounds have been found to have fungicidal activities against phytopathogenic fungi . This suggests potential fungicidal applications for the compound and its derivatives.

Future Directions

The future directions for research on “4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide” and similar compounds could involve further exploration of their anti-angiogenesis activities and potential applications in cancer therapy . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and safety profiles in greater detail.

properties

IUPAC Name

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYESLFCLAFQWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

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